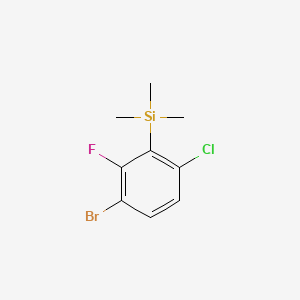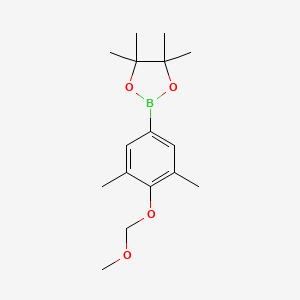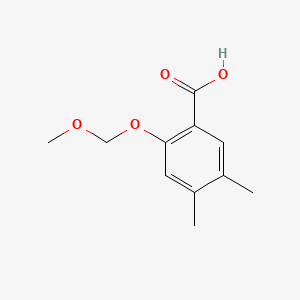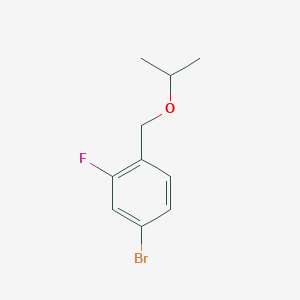
6-Fluoro-5-methoxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.12 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 5th position on a picolinaldehyde backbone. It is a heterocyclic compound, which means it contains a ring structure with at least one atom that is not carbon, in this case, nitrogen.
Métodos De Preparación
The synthesis of 6-Fluoro-5-methoxypicolinaldehyde typically involves the fluorination of a pyridine derivative. One common method includes dissolving the pyridine derivative in acetonitrile and adding silver fluoride as a fluorinating agent . The reaction is carried out at room temperature for several hours. Industrial production methods may involve similar fluorination techniques but on a larger scale, ensuring the purity and yield of the final product through advanced purification processes such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
6-Fluoro-5-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine with an amino group using ammonia or an amine.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 6-methoxy-5-picolinic acid, 6-methoxy-5-picolinyl alcohol, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-5-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique structural properties.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 6-Fluoro-5-methoxypicolinaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar compounds to 6-Fluoro-5-methoxypicolinaldehyde include other fluorinated heterocycles such as 6-fluoro-4-hydroxy-2-methylquinoline and 5-fluoro-2-methoxypyridine . These compounds share the presence of a fluorine atom and a heterocyclic ring structure but differ in their specific functional groups and positions. The unique combination of a fluorine atom and a methoxy group in this compound provides distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C7H6FNO2 |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
6-fluoro-5-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 |
Clave InChI |
DYLVYUSTIHPIAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
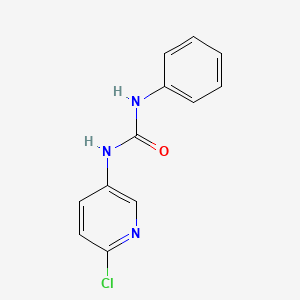
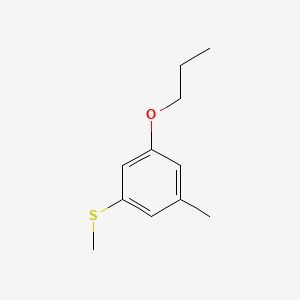

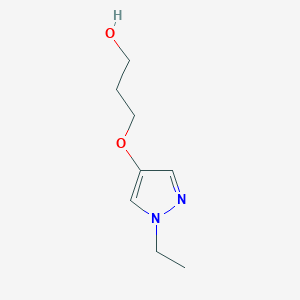
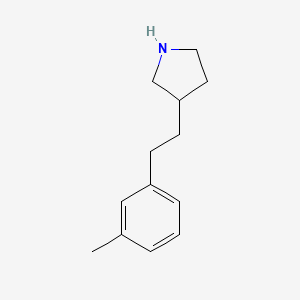
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
